

(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid structure

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Compound of Interest		
Compound Name:	N-tert-Boc-cis-4-fluoro-L-proline	
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A Comprehensive Technical Guide to (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic Acid

This technical guide provides an in-depth overview of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of the amino acid proline. This compound is of significant interest to researchers, scientists, and drug development professionals due to its utility as a versatile building block in the synthesis of novel peptides and peptidomimetics. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring can significantly influence the conformational properties and biological activity of the resulting molecules.

Chemical Structure and Properties

(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid, also known as N-Boc-cis-4-fluoro-L-proline, is a derivative of proline where the amine is protected by a tert-butyloxycarbonyl (Boc) group and a hydrogen atom at the 4-position is substituted with a fluorine atom with a cis stereochemistry relative to the carboxylic acid group.

Chemical Structure:

Figure 1: Chemical structure of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound and its deprotected form are presented below.



Property	(2S,4S)-1-Boc-4- fluoropyrrolidine-2- carboxylic acid	(2S,4S)-4- Fluoropyrrolidine-2- carboxylic acid hydrochloride[1]
Molecular Formula	C10H16FNO4	C ₅ H ₉ ClFNO ₂
Molecular Weight	233.24 g/mol	169.58 g/mol
Appearance	-	White solid
Melting Point	-	130–136 °C (decomposition)
Optical Rotation	-	[α]D ¹⁵ –13.9 (c 0.1, MeOH)
CAS Number	203866-13-1	-

Spectroscopic Data

Spectroscopic data for the deprotected hydrochloride salt, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, is available.[1]



Nucleus	Chemical Shift (δ) / ppm	Coupling Constant (J) / Hz
¹H NMR (500 MHz, CD₃OD)	5.44 (dt)	52.1, 3.6
4.65–4.59 (m)	-	
3.74 (ddd)	20.0, 13.5, 1.5	_
3.56 (ddd)	35.7, 13.5, 3.6	_
2.78–2.58 (m)	-	_
¹³ C{¹H} NMR (126 MHz, CD₃OD)	169.5 (C)	-
91.5 (d)	¹JCF = 177.2	
58.2 (CH)	-	_
52.0 (d)	² JCF = 24.0	_
35.4 (d)	² JCF = 22.0	_
IR (neat) cm ⁻¹	3358, 2947, 1742, 1717, 1603, 1499, 1263, 1246, 1179, 1026	
HRMS (ESI)	m/z: [M + H] ⁺ Calcd for C₅H ₉ FNO ₂ 134.0612; Found 134.0611	

Experimental Protocols Synthesis of (2S,4S)-1-Boc-4-fluoropyrrolidine-2carboxylic acid

The synthesis of the title compound is typically achieved from commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. The key steps involve the inversion of the stereocenter at the 4-position followed by fluorination. A representative synthetic workflow is depicted below.





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Figure 2: Synthetic workflow for (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid.

A detailed experimental protocol for a similar transformation is described in the literature, which involves the synthesis of the di-tert-butyl ester followed by deprotection.[1]

Step 1: Synthesis of Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate[1] A detailed procedure for a related fluorination reaction involves dissolving di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate in dry dichloromethane and cooling the solution. A fluorinating agent, such as morpholinosulfur trifluoride, is then added, and the reaction is stirred before being quenched. Purification by column chromatography yields the fluorinated product.

Step 2: Boc Protection of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid While the direct synthesis of the title compound is not explicitly detailed in a single source, a general protocol for Boc protection of amino acids can be applied.

General Protocol for Boc Protection of Amines: The amine is dissolved in a suitable solvent, such as a mixture of water and dioxane or tetrahydrofuran (THF). A base, typically triethylamine or sodium hydroxide, is added, followed by the addition of di-tert-butyl dicarbonate (Boc₂O).[2] [3] The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). An aqueous workup is then performed to isolate the N-Boc protected product.

Applications in Research and Drug Development

(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid is a valuable building block in medicinal chemistry and peptide science. The incorporation of fluorinated proline analogs into peptides can have profound effects on their structure and function.

Key Applications:

- Peptide and Peptidomimetic Synthesis: It is used as a monomer in solid-phase peptide synthesis (SPPS) to introduce a fluorinated proline residue into a peptide chain.
- Conformational Control: The fluorine atom can influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond, thereby controlling the



secondary structure of the peptide.

- Metabolic Stability: The C-F bond is very stable, and its introduction can block sites of metabolic degradation, leading to peptides with improved pharmacokinetic properties.
- ¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive probe for NMR studies, allowing for detailed conformational analysis of peptides and their interactions with biological targets.

The role of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid as a building block in peptide synthesis is illustrated in the following diagram.



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Figure 3: Role of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid in peptide synthesis.

In conclusion, (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid is a key synthetic intermediate that enables the exploration of fluorinated peptides with potentially enhanced therapeutic properties. Its synthesis is achievable from readily available starting materials, and its incorporation into peptides offers a powerful tool for modulating their structure and function.

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References

- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. tert-Butyloxycarbonyl protecting group Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]



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